molecular formula C8H20N2 B147491 N,N,N',N'-Tetramethyl-1,3-butanediamine CAS No. 97-84-7

N,N,N',N'-Tetramethyl-1,3-butanediamine

Cat. No. B147491
CAS RN: 97-84-7
M. Wt: 144.26 g/mol
InChI Key: AXFVIWBTKYFOCY-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetramethyl-1,3-butanediamine” is a chemical compound with the linear formula (CH3)2NCH(CH3)CH2CH2N(CH3)2 . It is also known as 1,3-Bis(dimethylamino)butane or N,N,N’,N’-Tetramethyl-1,3-diaminobutane . It is an efficient electrolyte additive during the separation of tricyclic antidepressant by capillary zone electrophoresis .


Molecular Structure Analysis

The molecular weight of “N,N,N’,N’-Tetramethyl-1,3-butanediamine” is 144.26 . The SMILES string representation of its structure is CC(CCNC)NC .


Chemical Reactions Analysis

“N,N,N’,N’-Tetramethyl-1,3-butanediamine” may be sensitive to air and heat . It can burn in air to give toxic NOx gases . It neutralizes acids in exothermic reactions to form salts plus water .


Physical And Chemical Properties Analysis

“N,N,N’,N’-Tetramethyl-1,3-butanediamine” has a vapor density of 5 (vs air), a vapor pressure of 1.64 mmHg at 20 °C, and an explosive limit of 7.8% . Its refractive index is 1.431 (lit.) . It has a boiling point of 165 °C (lit.) and 55-56 °C/12 mmHg (lit.) . Its density is 0.787 g/mL at 25 °C (lit.) .

Mechanism of Action

“N,N,N’,N’-Tetramethyl-1,3-butanediamine” neutralizes acids in exothermic reactions to form salts plus water .

Safety and Hazards

“N,N,N’,N’-Tetramethyl-1,3-butanediamine” is highly flammable . It slowly decomposes in air and is water-soluble . It can burn in air to give toxic NOx gases . It neutralizes acids in exothermic reactions to form salts plus water .

Future Directions

“N,N,N’,N’-Tetramethyl-1,3-butanediamine” is an efficient electrolyte additive during the separation of tricyclic antidepressant by capillary zone electrophoresis . This suggests potential future applications in the field of analytical chemistry, particularly in the separation and analysis of complex mixtures.

properties

IUPAC Name

1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine
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InChI

InChI=1S/C8H20N2/c1-8(10(4)5)6-7-9(2)3/h8H,6-7H2,1-5H3
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InChI Key

AXFVIWBTKYFOCY-UHFFFAOYSA-N
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Canonical SMILES

CC(CCN(C)C)N(C)C
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Molecular Formula

C8H20N2
Record name N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE
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DSSTOX Substance ID

DTXSID0026121
Record name N,N,N',N'-Tetramethyl-1,3-butanediamine
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Molecular Weight

144.26 g/mol
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Physical Description

N,n,n',n'-tetramethyl-1,3-butanediamine is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
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Boiling Point

329 °F at 760 mmHg (NTP, 1992)
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Flash Point

114 °F (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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Density

0.802 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

1.64 mmHg at 68 °F (NTP, 1992), 1.64 [mmHg]
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Product Name

N,N,N',N'-Tetramethyl-1,3-butanediamine

CAS RN

97-84-7
Record name N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE
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Record name N1,N1,N3,N3-Tetramethyl-1,3-butanediamine
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Melting Point

less than -148 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBD) influence electroosmotic flow in capillary electrophoresis?

A: TMBD can reverse the electroosmotic flow from cathodic to anodic in bare fused-silica capillaries. This effect depends on the pH and concentration of TMBD in the running electrolyte. This reversal is attributed to TMBD's adsorption onto the capillary wall, altering the charge distribution at the interface with the electrolyte solution [, ]. This property makes TMBD a valuable additive for controlling analyte migration times and improving separation efficiency in capillary electrophoresis.

Q2: What is the role of TMBD in the polymerization of 2-methyl-6-phenylphenol?

A: TMBD acts as a ligand in copper-amine catalyst systems used for the oxidative coupling polymerization of 2-methyl-6-phenylphenol []. Specifically, the combination of TMBD with CuCl or CuBr forms a highly active catalyst, leading to the production of high molecular weight poly(2-methyl-6-phenylphenylene ether).

Q3: How does the structure of TMBD contribute to its catalytic activity in polymerization reactions?

A: While the provided research focuses on the effectiveness of TMBD in polymerization, it does not delve into the specific structural contributions to its catalytic activity []. Further research is needed to understand how the two tertiary amine groups and the alkyl chain length in TMBD influence its interaction with the copper catalyst and the subsequent polymerization mechanism.

Q4: Beyond capillary electrophoresis and polymerization, are there other applications where TMBD proves beneficial?

A: TMBD is used as an additive in polyurea-based waterproofing coatings []. It likely acts as a catalyst for the reaction between isocyanate and amine groups, leading to the formation of the polyurea network. The inclusion of TMBD improves the workability and anti-contamination properties of the coating.

Q5: What analytical techniques are used to characterize and quantify TMBD?

A: Although the research highlights the use of TMBD in various applications, it does not specify the analytical methods used for its characterization and quantification [, , , , ]. Common techniques for analyzing amines like TMBD include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive detection and identification.

Q6: Are there any known safety concerns associated with the use of TMBD?

A: The provided research papers do not offer specific information on the toxicity or safety profile of TMBD [, , , , ]. As with any chemical, it is crucial to consult safety data sheets and handle TMBD with appropriate precautions, including personal protective equipment and proper ventilation.

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